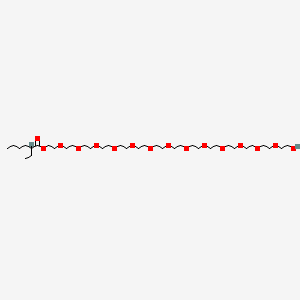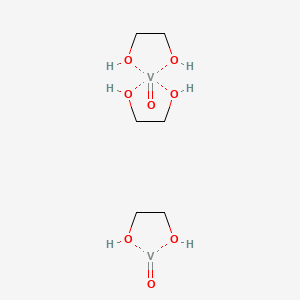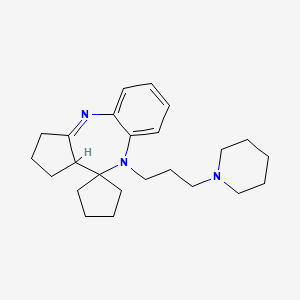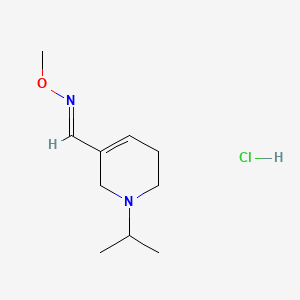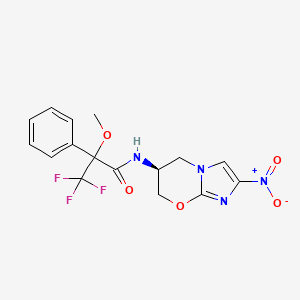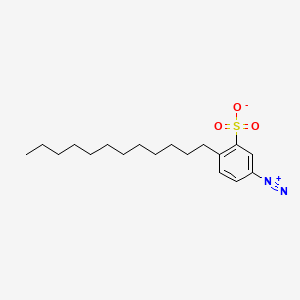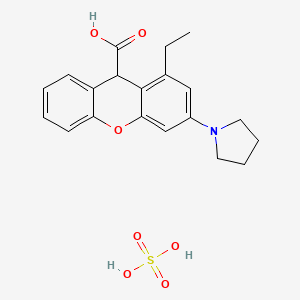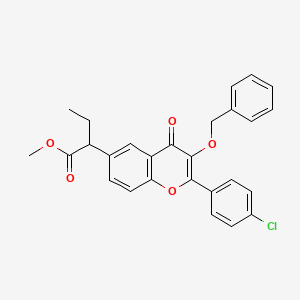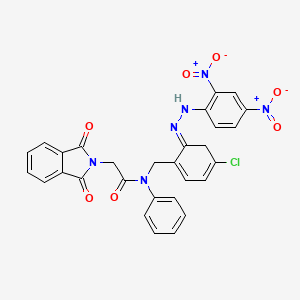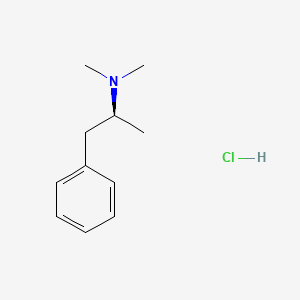
Thiocyanic acid, 3-bromoallyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 3-bromoallyl ester is an organic compound that belongs to the class of thiocyanates Thiocyanates are esters or salts of thiocyanic acid, which have the general structure R−S−C≡N, where R stands for an organic group This compound is characterized by the presence of a thiocyanate group (−SCN) attached to a 3-bromoallyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 3-bromoallyl ester can be achieved through several methods. One common approach involves the reaction of 3-bromoallyl alcohol with thiocyanic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the thiocyanate group being introduced via nucleophilic substitution.
Another method involves the use of electrophilic thiocyanation reagents, which can introduce the thiocyanate group into the 3-bromoallyl substrate. This method often requires the use of oxidizing agents to facilitate the reaction.
Industrial Production Methods
Industrial production of thiocyanic acid esters, including the 3-bromoallyl ester, often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 3-bromoallyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The bromine atom in the 3-bromoallyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted thiocyanates.
Scientific Research Applications
Thiocyanic acid, 3-bromoallyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of thiocyanic acid, 3-bromoallyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution and addition reactions. The bromine atom in the 3-bromoallyl group can also undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can affect biological pathways and molecular targets, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, ethyl ester
- Thiocyanic acid, octyl ester
- Thiocyanic acid, phenyl ester
Uniqueness
Thiocyanic acid, 3-bromoallyl ester is unique due to the presence of the 3-bromoallyl group, which imparts distinct chemical reactivity and potential applications. The bromine atom allows for further functionalization, making this compound a valuable intermediate in organic synthesis.
Properties
CAS No. |
102367-27-1 |
|---|---|
Molecular Formula |
C4H4BrNS |
Molecular Weight |
178.05 g/mol |
IUPAC Name |
[(E)-3-bromoprop-2-enyl] thiocyanate |
InChI |
InChI=1S/C4H4BrNS/c5-2-1-3-7-4-6/h1-2H,3H2/b2-1+ |
InChI Key |
FKXFKGRLGSKMOZ-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/Br)SC#N |
Canonical SMILES |
C(C=CBr)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


